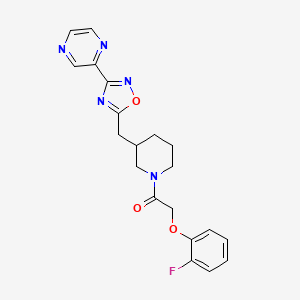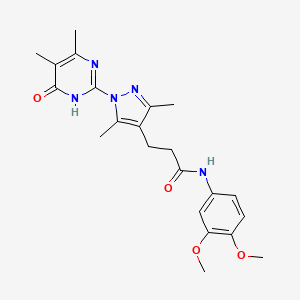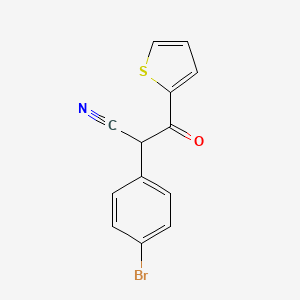![molecular formula C21H19BrO5 B2749523 ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 610764-65-3](/img/structure/B2749523.png)
ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound features a chromenone core, which is a fused ring system consisting of a benzene ring and a pyrone ring. The presence of a bromophenyl group and an ethyl ester moiety further enhances its chemical complexity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps:
-
Formation of the Chromenone Core: : The initial step involves the synthesis of the chromenone core. This can be achieved through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
-
Bromination: : The introduction of the bromophenyl group is usually carried out via electrophilic aromatic substitution. A brominating agent such as bromine or N-bromosuccinimide (NBS) is used to selectively brominate the phenyl ring.
-
Esterification: : The final step involves the esterification of the chromenone derivative with ethyl 2-bromoacetate. This reaction is typically conducted in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromenone core. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the chromenone ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : The bromophenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate has a wide range of applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
-
Biology: : The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its chromenone core is known to interact with various biological targets.
-
Medicine: : Research into its potential as an anti-inflammatory, anticancer, and antimicrobial agent is ongoing. The bromophenyl group and chromenone core are pharmacophores in many biologically active compounds.
-
Industry: : It is used in the development of new materials with specific optical and electronic properties. Its structural features make it suitable for applications in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate can be compared with other chromenone derivatives and bromophenyl compounds:
-
Chromenone Derivatives: : Compounds such as 7-hydroxy-4-methylcoumarin and 4-hydroxycoumarin share the chromenone core but differ in their substituents. These differences can significantly affect their chemical reactivity and biological activity.
-
Bromophenyl Compounds: : Ethyl 3-(4-bromophenyl)propanoate and 4-bromophenylacetic acid are structurally similar but lack the chromenone core. This distinction makes this compound unique in its dual functionality.
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules with desired properties.
Propiedades
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-4-25-21(24)13(3)26-16-9-10-17-18(11-16)27-12(2)19(20(17)23)14-5-7-15(22)8-6-14/h5-11,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWFXIWCCCBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)



![N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide](/img/structure/B2749452.png)

![4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B2749454.png)
![8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2749457.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2749460.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749462.png)
![2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2749463.png)
